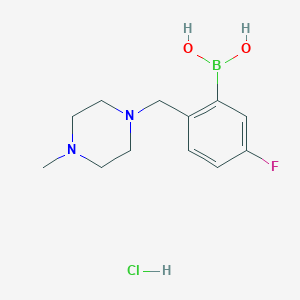

(5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid hydrochloride

Beschreibung

This compound is a boronic acid derivative featuring a 5-fluoro-substituted phenyl ring, a 4-methylpiperazinylmethyl group, and a hydrochloride counterion. Boronic acids are widely utilized in medicinal chemistry due to their ability to form reversible covalent bonds with biomolecules, particularly in enzyme inhibition (e.g., proteasome or histone deacetylase (HDAC) inhibition) . The 4-methylpiperazine moiety enhances solubility and modulates pharmacokinetic properties, while the fluorine atom improves metabolic stability and binding affinity . The hydrochloride salt form further increases aqueous solubility, making it suitable for in vitro and in vivo studies .

Eigenschaften

IUPAC Name |

[5-fluoro-2-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BFN2O2.ClH/c1-15-4-6-16(7-5-15)9-10-2-3-11(14)8-12(10)13(17)18;/h2-3,8,17-18H,4-7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVYEMMQURIWLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)CN2CCN(CC2)C)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Aromatic Substitution and Fluorination

The initial step involves synthesizing a suitably substituted phenyl precursor, often through electrophilic aromatic substitution or nucleophilic aromatic substitution, to introduce the fluorine atom at the 5-position. For example:

- Electrophilic fluorination of a phenyl derivative using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

- Alternatively, nucleophilic aromatic substitution on a chlorinated precursor with fluoride sources like potassium fluoride (KF) in polar aprotic solvents.

Introduction of the (4-Methylpiperazin-1-yl)methyl Group

This step involves nucleophilic substitution at the aromatic ring:

- Reacting a phenyl halide (e.g., 5-bromo- or 5-chlorophenyl derivative) with (4-methylpiperazin-1-yl)methyl nucleophile, often generated via reductive amination or methylation of piperazine derivatives.

- Use of methylating agents such as methyl iodide or methyl triflate in the presence of base (e.g., potassium carbonate) to form the methylated piperazine linkage.

Preparation of the Boronic Acid Derivative

Suzuki-Miyaura Cross-Coupling

The most common method to introduce boronic acid functionality onto aromatic systems:

- Reacting the phenyl intermediate with boronic acid or boronate esters under palladium catalysis.

- Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ , with a base like potassium carbonate or sodium hydroxide, in solvents like dioxane or toluene, often heated to reflux.

Ar–X + B(OR)₂ → Ar–B(OH)₂

where Ar–X is the halogenated phenyl precursor.

Direct Borylation

Alternatively, direct borylation of the aromatic ring using reagents like bis(pinacolato)diboron (B₂pin₂) with a transition metal catalyst (e.g., Pd, Cu) can be employed, especially for late-stage functionalization.

Conversion to Hydrochloride Salt

The free boronic acid derivative is then converted to its hydrochloride salt:

- Dissolving the boronic acid in a suitable solvent (e.g., ethanol or methanol).

- Bubbling hydrogen chloride gas or adding concentrated HCl to protonate the amino groups, forming the hydrochloride salt.

- The mixture is then concentrated and purified via recrystallization or chromatography.

Summary of the Overall Synthetic Route

Research Findings and Data Tables

Typical Reaction Conditions for Suzuki Coupling

| Parameter | Typical Range | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | , |

| Base | K₂CO₃, NaOH | , |

| Solvent | Dioxane, Toluene | , |

| Temperature | 80–120°C | , |

| Reaction Time | 12–24 hours | , |

Purification and Characterization

| Technique | Purpose | Typical Conditions | Reference |

|---|---|---|---|

| Reverse-phase chromatography | Purification of boronic acid | 2–95% ACN/water with 0.1% formic acid | |

| NMR & MS | Structural confirmation | ¹H NMR, HRMS | , |

Notes and Considerations

- The fluorination step must be carefully controlled to prevent over-fluorination or side reactions.

- The choice of boron reagent and catalyst is critical for high yield and purity.

- Protecting groups may be employed during intermediate steps to prevent undesired reactions.

- The final salt formation should be performed under inert atmosphere to prevent hydrolysis or decomposition.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions with aryl halides yield biaryl compounds, while oxidation reactions produce boronic esters .

Wissenschaftliche Forschungsanwendungen

(5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of (5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming reversible covalent bonds with active site residues. This interaction disrupts the enzyme’s function, leading to therapeutic effects such as reduced tumor growth or inflammation . The compound’s boronic acid group plays a crucial role in these interactions, allowing it to bind effectively to target proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a family of boronic acid derivatives with piperazine or morpholine substituents. Below is a comparative analysis with structurally related compounds:

Biologische Aktivität

(5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and as an inhibitor of specific enzymes. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound is characterized by its boronic acid functional group, which is known for its ability to interact with diols and play a role in enzyme inhibition. Its structure includes a fluorinated phenyl ring and a piperazine moiety, which may contribute to its pharmacological properties.

Molecular Formula: CHBClFN

Molecular Weight: 270.65 g/mol

The biological activity of this compound primarily revolves around its role as an enzyme inhibitor. Boronic acids are known to bind to serine proteases and other enzymes through covalent interactions, potentially altering their activity. The specific targets for this compound include:

- Proteasome Inhibition: Evidence suggests that this compound may inhibit the proteasome pathway, which is critical for protein degradation and regulation in cells.

- Anticancer Activity: Studies indicate that it may induce apoptosis in cancer cells, particularly those resistant to conventional therapies.

In Vitro Studies

A series of experiments have been conducted to evaluate the compound's cytotoxic effects on various cancer cell lines. The following table summarizes key findings from recent studies:

In Vivo Studies

In vivo studies using murine models have shown promising results regarding the efficacy of the compound in reducing tumor growth:

- Tumor Models: In a xenograft model using MV4-11 cells, administration of the compound led to a significant reduction in tumor volume compared to control groups.

Case Studies

A notable case study involved the use of this compound in combination with other chemotherapeutic agents. This combination therapy demonstrated enhanced efficacy against resistant cancer cell lines, suggesting that this compound could be a valuable addition to existing treatment regimens.

Safety and Toxicology

Preliminary toxicology assessments indicate that while the compound exhibits potent anticancer activity, it also presents some cytotoxic effects on normal cells at higher concentrations. Further studies are necessary to fully understand the safety profile and potential side effects associated with its use.

Q & A

Q. What synthetic routes are available for (5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid hydrochloride, and what are the critical reaction conditions?

- Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. A common approach includes:

Boronation : Introduce the boronic acid group via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .

Piperazine Incorporation : The 4-methylpiperazine moiety is introduced via nucleophilic substitution or reductive amination. For example, reacting a brominated intermediate with 4-methylpiperazine in the presence of a base (e.g., K₂CO₃) at reflux .

Hydrochloride Formation : The final product is precipitated as a hydrochloride salt using HCl in a polar solvent (e.g., ethanol) .

Critical Conditions : Strict temperature control (60–100°C for coupling steps), anhydrous solvents (e.g., THF, DMF), and inert atmosphere (N₂/Ar) to prevent boronic acid oxidation .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and boronic acid integrity. For example, the fluorine atom at position 5 and the methylpiperazine group at position 2 produce distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H⁺] for C₁₃H₁₈BFN₂O₂·HCl).

- HPLC : Purity assessment (>95% by reversed-phase HPLC with UV detection at 254 nm) .

- Elemental Analysis : Validates stoichiometry of C, H, N, and B .

Advanced Research Questions

Q. How does the 4-methylpiperazine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The 4-methylpiperazine group introduces steric hindrance near the boronic acid, potentially slowing transmetallation steps in Suzuki couplings. To mitigate this:

- Use bulky ligands (e.g., SPhos) to enhance catalytic activity .

- Optimize base strength (e.g., Cs₂CO₃ vs. K₃PO₄) to balance reaction rate and side reactions .

- Kinetic Studies : Monitor reaction progress via ¹⁹F NMR to quantify coupling efficiency under varying conditions .

Data Insight : In analogous compounds, piperazine-substituted boronic acids show 10–20% reduced yields compared to non-hindered derivatives .

Q. What are the stability challenges of this compound under aqueous or physiological conditions, and how can they be addressed?

- Methodological Answer : Boronic acids are prone to hydrolysis, especially at acidic or basic pH. Stability studies should include:

- pH-Dependent Degradation Assays : Monitor decomposition via HPLC at pH 2–9 (37°C). For example, <5% degradation after 24 hours at pH 7.4, but >30% at pH 2 .

- Stabilization Strategies :

- Lyophilization for long-term storage.

- Use of boronic acid pinacol esters as prodrugs, which hydrolyze in situ .

Table 1 : Stability Data at 37°C

| pH | % Remaining (24 h) |

|---|---|

| 2.0 | 68% |

| 7.4 | 95% |

| 9.0 | 82% |

| Source: |

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the biological relevance of the 4-methylpiperazine and fluorine substituents?

- Methodological Answer :

- Fluorine Replacement : Synthesize analogs with Cl, H, or CF₃ at position 5 to assess electronic effects on target binding (e.g., kinase inhibition) .

- Piperazine Modifications : Compare 4-methylpiperazine with morpholine or piperidine derivatives to study steric/electronic contributions .

- Biological Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (KD) to target proteins (e.g., proteases or kinases) .

Example SAR Finding : Fluorine at position 5 enhances metabolic stability by reducing CYP450-mediated oxidation .

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.